

Application Note: Mass Spectrometry Fragmentation of 1,2-Dithiole-3-thiones

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Compound of Interest

Compound Name: 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

CAS No.: 16101-90-9

Cat. No.: B097079

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Introduction: The Analytical Significance of 1,2-Dithiole-3-thiones

1,2-Dithiole-3-thiones are a fascinating and significant class of sulfur-containing heterocyclic compounds. Found in cruciferous vegetables and also synthesized for pharmaceutical applications, they exhibit a range of biological activities, including antioxidative, neuroprotective, and chemopreventive properties.^[1] Notable examples include the parent compound, 3H-1,2-dithiole-3-thione (D3T), and the drug oltipraz, which has been investigated for its therapeutic potential. The unique structural feature of this class is the 1,2-dithiole-3-thione core, which dictates its chemical reactivity and, consequently, its fragmentation behavior in mass spectrometry.

A thorough understanding of the mass spectrometric fragmentation of 1,2-dithiole-3-thiones is paramount for researchers in drug discovery, pharmacology, and natural product chemistry. Mass spectrometry, coupled with chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC), is an indispensable tool for the identification and quantification of these compounds in complex matrices. This application note provides a detailed guide to the fragmentation patterns of 1,2-dithiole-3-thiones under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights into the underlying mechanisms and providing practical protocols for their analysis.

Part 1: Electron Ionization (EI) Mass Spectrometry of 1,2-Dithiole-3-thiones

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] This results in a characteristic fingerprint-like mass spectrum that is highly valuable for structural elucidation. For volatile and thermally stable 1,2-dithiole-3-thione derivatives, GC-MS with EI is a powerful analytical approach.

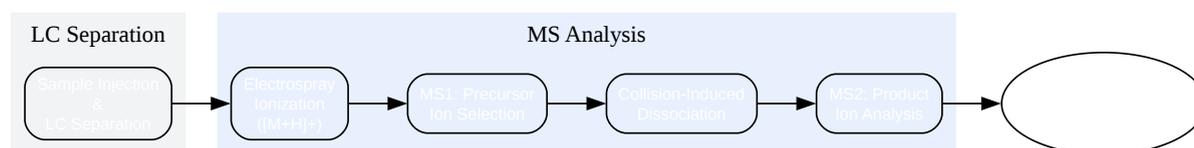
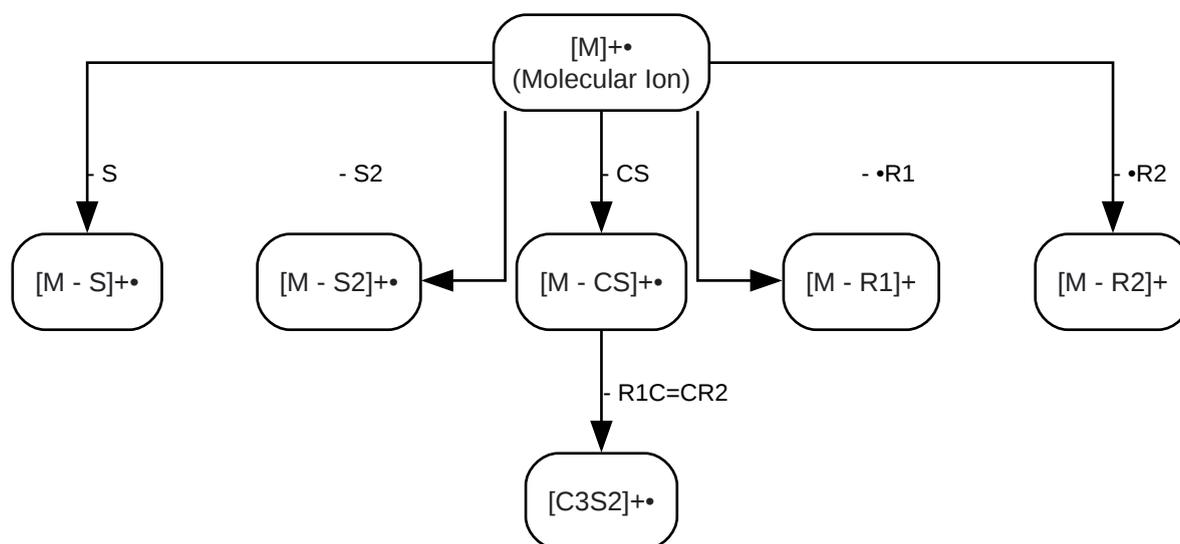
Proposed Fragmentation Pathways under Electron Ionization

Based on the principles of mass spectrometry and analysis of available spectral data for sulfur-containing heterocycles, the fragmentation of 1,2-dithiole-3-thiones under EI is proposed to proceed through several key pathways. The initial ionization event likely involves the removal of a non-bonding electron from one of the sulfur atoms, which have the lowest ionization energy in the molecule.[3]

A key fragmentation pathway for the 1,2-dithiole-3-thione ring involves the cleavage of the weak S-S bond, followed by rearrangements. Common fragmentation events include the loss of sulfur atoms (S or S₂), the thiocarbonyl group (CS), and ring opening followed by further fragmentation. The presence of substituents on the dithiole ring will significantly influence the fragmentation pattern, often leading to characteristic losses of these substituent groups.

For example, in the mass spectrum of 5-tert-butyl-4-methyl-3H-1,2-dithiole-3-thione, the molecular ion is observed, and prominent fragments corresponding to the loss of a methyl group and the tert-butyl group are expected.[4]

Below is a diagram illustrating the proposed major fragmentation pathways of a generic 4,5-disubstituted-1,2-dithiole-3-thione under electron ionization.



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Sources

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